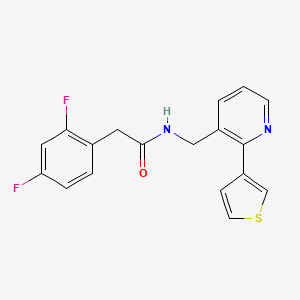

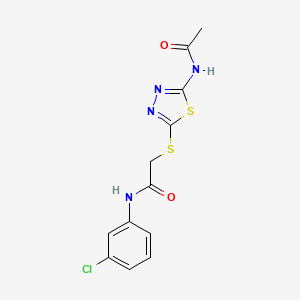

2-(2,4-difluorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-difluorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide, also known as DFP-10825, is a synthetic compound that has been developed for potential use in the treatment of various diseases.

Scientific Research Applications

Electrophilic Fluorination Agents

Research on compounds similar in structure to the target compound has explored their utility as electrophilic fluorinating agents. For instance, studies on perfluoro-N-fluoro-N-(4-pyridyl)acetamide derivatives have demonstrated their effectiveness in fluorinating various substrates under mild conditions. Such compounds can fluorinate diethyl sodio (phenyl) malonate, morpholinocyclohexene, anisole, and phenol, showcasing their potential as versatile reagents in synthetic chemistry for introducing fluorine atoms into organic molecules (Banks et al., 1996).

Thrombin Inhibition

Compounds with structural motifs similar to 2-(2,4-difluorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide have been investigated for their biological activity, such as thrombin inhibition. A study on 2-(2-chloro-6-fluorophenyl)acetamides, which share the halogenated aromatic and acetamide features, identified these molecules as potent thrombin inhibitors. This indicates potential applications in designing new therapeutics for conditions where thrombin plays a key role (Lee et al., 2007).

Corrosion Inhibition

Another research area involves the synthesis and evaluation of compounds with acetamide derivatives for corrosion inhibition. For example, 2-(alkylsulfanyl)-N-(pyridin-2-yl)acetamide derivatives have been synthesized and shown to effectively prevent corrosion in steel, particularly in acidic and oil medium environments. This suggests potential industrial applications in protecting metal surfaces against corrosion (Yıldırım & Cetin, 2008).

Opioid Receptor Agonists

Research on N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]acetamides, which share some structural similarity with the target compound, has explored their use as opioid kappa agonists. These studies contribute to our understanding of how modifications to the molecular structure can impact biological activity, potentially guiding the development of new pharmaceutical agents targeting opioid receptors (Barlow et al., 1991).

Ligand for Metal Complexation

Compounds featuring pyridine N-oxide platforms with acetamide functionalities have been synthesized for their ligation properties with f-elements, demonstrating the utility of such molecules in complexation and extraction processes. This research can inform the development of new materials for use in separation technologies or catalysis (Ouizem et al., 2014).

properties

IUPAC Name |

2-(2,4-difluorophenyl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F2N2OS/c19-15-4-3-12(16(20)9-15)8-17(23)22-10-13-2-1-6-21-18(13)14-5-7-24-11-14/h1-7,9,11H,8,10H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKRAFTFALXFMDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)CC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-difluorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-cyano-2-(dimethylamino)-1-methylethyl]-5-(2,3-dihydro-1H-indole-1-sulfonyl)-2-methoxybenzamide](/img/structure/B2426152.png)

![(E)-4-(Dimethylamino)-N-[1-[4-(dimethylamino)phenyl]propan-2-yl]but-2-enamide](/img/structure/B2426155.png)

![Tert-butyl 7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2426157.png)

![Ethyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B2426161.png)

![8-amino-2-(methylamino)-5-oxo-6-phenyl-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridine-7-carbonitrile](/img/structure/B2426162.png)

![3,4,5-trimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2426163.png)

![[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-2-yl]methanamine;hydrochloride](/img/structure/B2426171.png)

![7-Fluoro-3-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2426172.png)

![6-chloro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2426174.png)